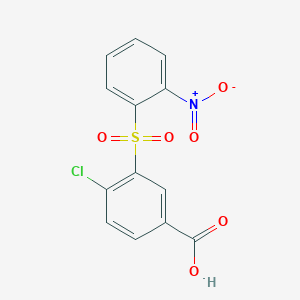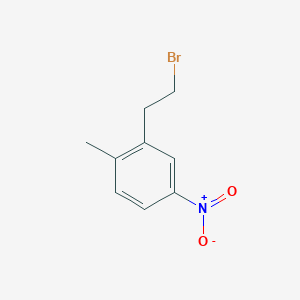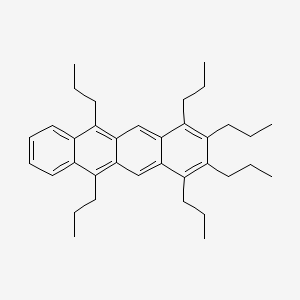![molecular formula C9H10N6O2 B8547095 ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate](/img/structure/B8547095.png)
ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate
Descripción general
Descripción
Ethyl [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and agriculture
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate typically involves the cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid . Another method involves the use of mixed zinc-magnesium bases for deprotonation, followed by cross-coupling and copper-catalyzed electrophilic amination reactions . These methods yield the compound with high efficiency and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as mentioned above, with optimization for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazole derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
Ethyl [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can modulate biological activities such as enzyme inhibition and receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-{[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-ethoxybenzimidazole-7-carboxylate
- Tetrazolium Compounds
Uniqueness
Ethyl [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate is unique due to its specific structural configuration, which combines the tetrazole and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C9H10N6O2 |
|---|---|
Peso molecular |
234.22 g/mol |
Nombre IUPAC |
ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate |
InChI |
InChI=1S/C9H10N6O2/c1-2-17-9(16)3-7-4-11-8(5-10-7)15-6-12-13-14-15/h4-6H,2-3H2,1H3 |
Clave InChI |
BOOGFHGORASLSE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CN=C(C=N1)N2C=NN=N2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


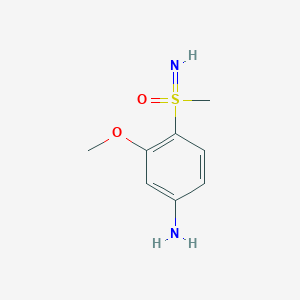

![4-[(3-Nitroquinolin-4-yl)amino]butan-1-ol](/img/structure/B8547037.png)

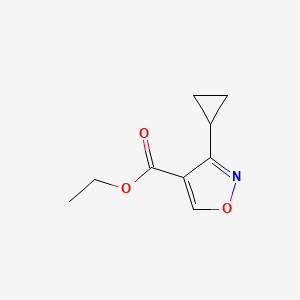
![3-[4-(4-Hydroxybutoxy)phenyl]prop-2-enoic acid](/img/structure/B8547059.png)
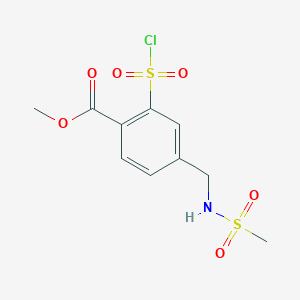
![[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]-acetic acid](/img/structure/B8547083.png)
![2-{[4-(Ethenyloxy)butoxy]methyl}oxirane](/img/structure/B8547091.png)
